molecular formula C9H8N2O3 B6600173 Ethyl oxazolo[4,5-c]pyridine-2-carboxylate CAS No. 911465-02-6

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B6600173
CAS No.: 911465-02-6
M. Wt: 192.17 g/mol
InChI Key: KBGWFLVVDNPFKQ-UHFFFAOYSA-N
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Description

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused oxazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with ethyl chloroformate under basic conditions, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl oxazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWFLVVDNPFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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